molecular formula C24H22N4O5S B11118912 S-Benzyl-N2-(4-nitrobenzoyl)cysteine N'-(4-hydroxybenzylidene)hydrazide

S-Benzyl-N2-(4-nitrobenzoyl)cysteine N'-(4-hydroxybenzylidene)hydrazide

Cat. No.: B11118912
M. Wt: 478.5 g/mol
InChI Key: XQWIXGSJROBAPJ-AFUMVMLFSA-N
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Description

N-(1-[(BENZYLSULFANYL)METHYL]-2-{2-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-4-NITROBENZAMIDE is a complex organic compound with a unique structure that includes benzylsulfanyl, hydrazino, and nitrobenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-[(BENZYLSULFANYL)METHYL]-2-{2-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-4-NITROBENZAMIDE typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in these reactions include benzyl chloride, thiourea, and hydrazine hydrate. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can produce large quantities of the compound efficiently. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(1-[(BENZYLSULFANYL)METHYL]-2-{2-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-4-NITROBENZAMIDE can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce aniline derivatives.

Scientific Research Applications

N-(1-[(BENZYLSULFANYL)METHYL]-2-{2-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-4-NITROBENZAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential interactions with biomolecules, such as proteins and nucleic acids. It may serve as a probe for investigating cellular processes.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: In industrial applications, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(1-[(BENZYLSULFANYL)METHYL]-2-{2-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-4-NITROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-[(BENZYLSULFANYL)METHYL]-2-{2-[1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZINO}-2-OXOETHYL)-4-NITROBENZAMIDE
  • N-{1-[(BENZYLSULFANYL)METHYL]-2-[2-(2,4-DIMETHOXYBENZYLIDENE)HYDRAZINO]-2-OXOETHYL}-2-BROMOBENZAMIDE

Uniqueness

N-(1-[(BENZYLSULFANYL)METHYL]-2-{2-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-4-NITROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with specific molecular targets sets it apart from similar compounds.

Properties

Molecular Formula

C24H22N4O5S

Molecular Weight

478.5 g/mol

IUPAC Name

N-[3-benzylsulfanyl-1-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]-4-nitrobenzamide

InChI

InChI=1S/C24H22N4O5S/c29-21-12-6-17(7-13-21)14-25-27-24(31)22(16-34-15-18-4-2-1-3-5-18)26-23(30)19-8-10-20(11-9-19)28(32)33/h1-14,22,29H,15-16H2,(H,26,30)(H,27,31)/b25-14+

InChI Key

XQWIXGSJROBAPJ-AFUMVMLFSA-N

Isomeric SMILES

C1=CC=C(C=C1)CSCC(C(=O)N/N=C/C2=CC=C(C=C2)O)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CSCC(C(=O)NN=CC2=CC=C(C=C2)O)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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